(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 2-chlorobenzoic acid to obtain 3,5-dibromo-2-chlorobenzoic acid . This intermediate is then subjected to a series of reactions, including esterification and subsequent coupling with acrylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2-chlorobenzoic acid: Shares structural similarities but lacks the acrylic acid moiety.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is unique due to its combination of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C16H11Br2ClO3 |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(E)-3-[3,5-dibromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11Br2ClO3/c17-12-7-10(5-6-15(20)21)16(13(18)8-12)22-9-11-3-1-2-4-14(11)19/h1-8H,9H2,(H,20,21)/b6-5+ |
InChI-Schlüssel |
WZAUBFFZRGLARX-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)/C=C/C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.